1-Ethyl-3-methylimidazolium tricyanomethanide
Overview
Description
1-Ethyl-3-methylimidazolium tricyanomethanide is an ionic liquid with the molecular formula C10H11N5 . This compound is known for its excellent solubility and ionic conductivity, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
1-Ethyl-3-methylimidazolium tricyanomethanide is typically synthesized through a two-step process:
Formation of 1-ethylimidazole: This involves the reaction of imidazole with an ethylating agent.
Reaction with tricyanomethanide: The 1-ethylimidazole is then reacted with tricyanomethanide to form the final product.
Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium tricyanomethanide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are facilitated by the compound’s ionic nature.
Substitution Reactions: Common reagents include halogens and other nucleophiles.
Catalytic Reactions: It is often used as a catalyst in organic synthesis due to its stability and reactivity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound may form various oxidized derivatives .
Scientific Research Applications
1-Ethyl-3-methylimidazolium tricyanomethanide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as in the development of batteries and capacitors
Mechanism of Action
The mechanism by which 1-ethyl-3-methylimidazolium tricyanomethanide exerts its effects is primarily through its ionic nature. It interacts with molecular targets by forming ionic bonds and facilitating electron transfer processes. This interaction can influence various molecular pathways, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium tricyanomethanide can be compared with other ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium hydrogen sulfate
These compounds share similar ionic properties but differ in their specific anions, which can influence their solubility, reactivity, and applications. For instance, 1-ethyl-3-methylimidazolium acetate is often used in cellulose processing, while 1-ethyl-3-methylimidazolium trifluoromethanesulfonate is used in electrochemical applications .
Conclusion
This compound is a versatile ionic liquid with significant applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2,2-dicyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C4N3/c1-3-8-5-4-7(2)6-8;5-1-4(2-6)3-7/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAQVLGGENTPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666823-18-3 | |
Record name | 1-Ethyl-3-methylimidazolium Tricyanomethanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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